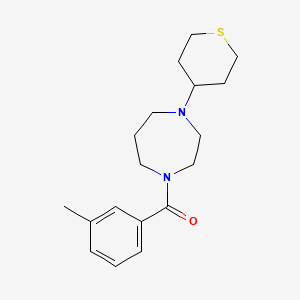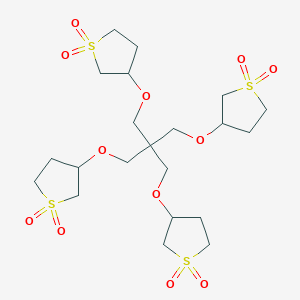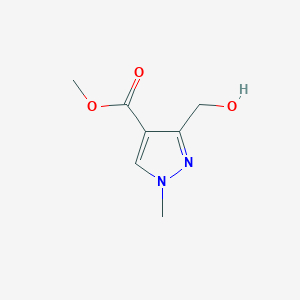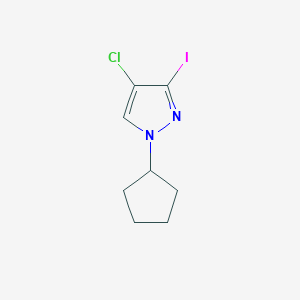![molecular formula C13H18ClN3O B12225182 [2-(5-chloropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B12225182.png)
[2-(5-chloropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(5-chloropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol is a compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position and an octahydroisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-chloropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol typically involves the reaction of 2-chloropyrimidine with an appropriate isoindoline derivative. One common method involves the reaction of 2-chloropyrimidine with octahydroisoindole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[2-(5-chloropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-(5-chloropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The pyrimidine ring is a common motif in many biologically active molecules, and modifications to this structure can lead to the development of new drugs with improved efficacy and reduced side effects .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, they may be investigated as potential anticancer agents, antimicrobial agents, or inhibitors of specific enzymes involved in disease pathways .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of [2-(5-chloropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit DNA synthesis by binding to key enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
[4-(2,5-Diamino-6-chloropyrimidin-4-ylamino)cyclopent-2-enyl]methanol: This compound features a similar pyrimidine ring but with different substituents, leading to different biological activities.
(2-chloro-4-pyrimidinyl)methanol: This compound has a simpler structure but shares the pyrimidine core, making it useful for comparative studies.
Uniqueness
The uniqueness of [2-(5-chloropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol lies in its combination of the pyrimidine ring with the octahydroisoindole moiety. This unique structure allows for specific interactions with biological targets and provides opportunities for further functionalization .
Properties
Molecular Formula |
C13H18ClN3O |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
[2-(5-chloropyrimidin-2-yl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol |
InChI |
InChI=1S/C13H18ClN3O/c14-11-5-15-12(16-6-11)17-7-10-3-1-2-4-13(10,8-17)9-18/h5-6,10,18H,1-4,7-9H2 |
InChI Key |
HQRYNOLHBCIBDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CN(CC2C1)C3=NC=C(C=N3)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine](/img/structure/B12225108.png)


![2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan](/img/structure/B12225125.png)
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12225147.png)
![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12225152.png)
![2-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B12225159.png)
![3-[(4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12225162.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B12225164.png)
![2-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine](/img/structure/B12225165.png)
![Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide](/img/structure/B12225167.png)

![1-[4-(Thiomorpholin-4-yl)oxan-4-yl]methanamine](/img/structure/B12225173.png)
